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Compound of Interest

Compound Name: Famotidine HCl

Cat. No.: B048433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Famotidine HCl is a potent histamine H2 receptor antagonist widely utilized in the treatment of

acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux

disease (GERD).[1] Its therapeutic efficacy stems from its specific and competitive inhibition of

histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a

reduction in gastric acid secretion.[1][2] This technical guide provides an in-depth overview of

the chemical properties of Famotidine HCl and the methodologies employed for its structural

elucidation, tailored for professionals in the fields of research, science, and drug development.

Chemical Properties of Famotidine HCl
A comprehensive summary of the key chemical and physical properties of Famotidine HCl is
presented in the table below. These parameters are crucial for its formulation, delivery, and

interaction with biological systems.
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Property Value

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-

yl]methylsulfanyl]-N'-

sulfamoylpropanimidamide;hydrochloride[3]

Chemical Formula C₈H₁₆ClN₇O₂S₃[3]

Molecular Weight 373.9 g/mol [3]

Melting Point
Approximately 163-164 °C (for the free base,

Famotidine)[4][5]

pKa
6.8 (guanidine group), 11.3 (sulfonamidate

anion) for Famotidine[5]

Solubility

Freely soluble in glacial acetic acid, slightly

soluble in methanol, very slightly soluble in

water, and practically insoluble in ethanol.[4][6]

[7]

logP -0.64 (for the free base, Famotidine)[4]

Structure Elucidation
The definitive structure of Famotidine HCl has been established through a combination of

spectroscopic and crystallographic techniques. These methods provide detailed information

about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its

solid-state characteristics.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic

molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR experiments are employed to assign the proton and carbon signals and to

establish the connectivity within the famotidine molecule.
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Sample Preparation: A sample of Famotidine HCl is dissolved in a suitable deuterated

solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or water (D₂O).[5]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Two-dimensional NMR experiments, including gCOSY, gHSQC, and gHMBC, are performed

to establish proton-proton and proton-carbon correlations.[5]

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D

spectra are analyzed to assign all proton and carbon signals and to confirm the molecular

structure of famotidine. These studies have been crucial in correcting initial misassignments

in the literature and in understanding the protonation sites of the molecule.[5]

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. Liquid chromatography-mass

spectrometry (LC-MS) is a common method for the analysis of famotidine.

Sample Preparation: For analysis of famotidine in biological matrices like plasma, a liquid-

liquid or solid-phase extraction is performed to isolate the compound.[8][9] The extracted

sample is then reconstituted in a suitable solvent compatible with the LC-MS system.

Chromatographic Separation: The sample is injected into a high-performance liquid

chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

equipped with a suitable column (e.g., C18) to separate famotidine from other components.

[8][10]

Mass Spectrometric Detection: The eluent from the chromatography column is introduced

into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

The mass spectrometer is operated in positive ion mode, and data can be acquired in full

scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for

enhanced sensitivity and specificity.[8][9][11] The precursor ion and characteristic product

ions of famotidine are monitored to confirm its presence and to quantify it.

3. X-ray Crystallography
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X-ray crystallography is the most powerful technique for determining the precise three-

dimensional structure of a molecule in its crystalline state.

Crystal Growth: Single crystals of Famotidine HCl or a cocrystal are grown by methods such

as slow evaporation of a suitable solvent system. For instance, a famotidine-malonic acid

cocrystal was synthesized by dissolving famotidine in a mixture of methanol and

dimethylformamide, followed by the addition of malonic acid and slow evaporation.[4]

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction

data are collected at a specific temperature using a specific radiation source (e.g., Mo Kα).[4]

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The crystal structure is solved using direct methods and

refined using least-squares techniques.[4] This analysis provides precise bond lengths, bond

angles, and the overall conformation of the molecule in the solid state.

Visualizations
Chemical Structure of Famotidine HCl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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